cis,cis-Dimethyl muconate

Polymer Chemistry Copolymerization Bio-Based Materials

cis,cis-Dimethyl muconate (ccDMM) is a diester derivative of cis,cis-muconic acid, a C6 unsaturated dicarboxylic acid produced via biological conversion of sugars and lignin-derived aromatics. It features a conjugated diene system that enables its use as a versatile monomer for synthesizing renewable unsaturated polyesters and as a precursor for bio-based terephthalates.

Molecular Formula C8H10O4
Molecular Weight 170.16 g/mol
CAS No. 692-91-1
Cat. No. B15192753
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namecis,cis-Dimethyl muconate
CAS692-91-1
Molecular FormulaC8H10O4
Molecular Weight170.16 g/mol
Structural Identifiers
SMILESCOC(=O)C=CC=CC(=O)OC
InChIInChI=1S/C8H10O4/c1-11-7(9)5-3-4-6-8(10)12-2/h3-6H,1-2H3/b5-3-,6-4-
InChIKeyPXYBXMZVYNWQAM-GLIMQPGKSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





cis,cis-Dimethyl Muconate (CAS 692-91-1): A Bio-Based Diester Monomer for Renewable Polymer Synthesis


cis,cis-Dimethyl muconate (ccDMM) is a diester derivative of cis,cis-muconic acid, a C6 unsaturated dicarboxylic acid produced via biological conversion of sugars and lignin-derived aromatics [1]. It features a conjugated diene system that enables its use as a versatile monomer for synthesizing renewable unsaturated polyesters and as a precursor for bio-based terephthalates [2].

Why cis,cis-Dimethyl Muconate Is Not Interchangeable with Other Muconate Isomers or Acid Forms


Generic substitution among muconate derivatives is not scientifically valid due to profound differences in reactivity, polymerization behavior, and resulting material properties. The cis,cis stereoisomer exhibits unique conformational and electronic characteristics that directly influence its performance in Diels–Alder cycloadditions, its efficiency in iodine-catalyzed isomerization to the trans,trans form, and its incorporation behavior in condensation polymerizations [1]. These differences translate into measurable variations in copolymer architecture, thermal properties, and process economics [2].

cis,cis-Dimethyl Muconate: Quantified Differentiation Against Comparators for Scientific Selection


Copolymer Architecture Control: cis,cis-Dimethyl Muconate Enables Random Copolymer Structures vs. Tapered Structures from Muconic Acid

In condensation polymerization with butylene succinate, the use of cis,cis-dimethyl muconate results in stoichiometric incorporation and a random copolymer structure, whereas neat muconic acid yields substoichiometric incorporation and a tapered copolymer structure [1]. This architectural difference significantly impacts the final polymer's thermal and mechanical properties, providing a direct, tunable handle for material design.

Polymer Chemistry Copolymerization Bio-Based Materials

High-Efficiency Isomerization: cis,cis-Dimethyl Muconate Achieves 95% Yield to trans,trans-Dimethyl Muconate in Under One Hour

Under optimized iodine-catalyzed conditions in methanol, cis,cis-dimethyl muconate is isomerized to the Diels–Alder-active trans,trans-dimethyl muconate (ttDMM) with a 95% yield in less than one hour, followed by recovery of high-purity ttDMM (>98%) via crystallization [1]. This efficiency is crucial for downstream applications such as the synthesis of bio-based dimethyl terephthalate. In contrast, other isomerization pathways or direct use of the trans,trans isomer may not achieve this combination of high yield and purity within such a short reaction time.

Isomerization Catalysis Green Chemistry Process Development

Diels–Alder Cycloaddition Performance: Dimethyl Muconate Exhibits 77–100% Conversion to 1,4-Bis(carbomethoxy)cyclohexene

The Diels–Alder reaction of dimethyl muconate (including the cis,cis isomer) with ethylene achieves very high conversions (77–100%) and yields (70–98%) across a range of solvents, with methanol and tetrahydrofuran being optimal [1]. This high reactivity enables a subsequent aromatization step to dimethyl terephthalate without the need for intermediate purification. In contrast, other bio-based dienes may require more forcing conditions or offer lower conversion efficiencies, impacting the overall process economics for renewable terephthalate production.

Cycloaddition Bio-Based Terephthalates Catalysis

High-Value Application Scenarios for cis,cis-Dimethyl Muconate Based on Evidence of Differentiated Performance


Synthesis of Random Copolymers with Tunable Thermal and Mechanical Properties

cis,cis-Dimethyl muconate enables the production of random copolymers, such as poly(butylene succinate-co-muconate), with precisely controlled stoichiometric incorporation [1]. This architectural control allows researchers to systematically tune glass transition temperatures and composite properties, leading to materials with shear moduli exceeding 30 GPa, comparable to commercial composites [1].

Efficient Production of Bio-Based Dimethyl Terephthalate (DMT) via Isomerization and Cycloaddition

The compound serves as a key intermediate in the bio-based production of DMT. Its high-yield isomerization to trans,trans-dimethyl muconate (95% yield in <1 h) [2] and subsequent high-conversion Diels–Alder cycloaddition with ethylene (77–100% conversion) [3] provide a cost-competitive, renewable route to a major commodity chemical used in polyesters.

Development of Renewable Unsaturated Polyester Resins and Composites

cis,cis-Dimethyl muconate is a viable monomer for unsaturated polyester resins. When incorporated into polyesters, it preserves alkene functionality in the polymer backbone [1], which can be used for subsequent crosslinking, chain extension, or functionalization. This enables the creation of thermoset composites with mechanical properties that meet or exceed those of conventional petroleum-based materials.

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